(R)-DTB-SpiroPAP - 1298133-21-7

(R)-DTB-SpiroPAP

Catalog Number: EVT-2594003
CAS Number: 1298133-21-7
Molecular Formula: C51H63N2P
Molecular Weight: 735.053
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-DTB-SpiroPAP is a chiral ligand that has gained attention in asymmetric synthesis and catalysis due to its unique structural features and ability to facilitate enantioselective reactions. This compound is classified under spirocyclic phosphine ligands, which are known for their effectiveness in promoting various catalytic processes, particularly in the synthesis of pharmaceuticals and fine chemicals. The compound is characterized by a spiro structure that enhances its steric and electronic properties, making it a valuable tool in asymmetric catalysis.

Source

The compound (R)-DTB-SpiroPAP can be sourced from specialized chemical suppliers and research institutions. It is often utilized in academic research and industrial applications involving asymmetric synthesis. The ligand is typically synthesized in laboratory settings using well-established organic chemistry techniques.

Classification

(R)-DTB-SpiroPAP belongs to the class of spirocyclic phosphine ligands, which are recognized for their ability to create chiral environments that facilitate enantioselective transformations. These ligands are particularly useful in transition metal-catalyzed reactions, where they can significantly influence the stereochemical outcome of the reaction.

Synthesis Analysis

Methods

The synthesis of (R)-DTB-SpiroPAP involves several steps that typically include the formation of the spirocyclic framework followed by functionalization to introduce the phosphine moiety. Common methods for synthesizing this ligand include:

  1. Cyclization Reactions: These reactions involve the formation of the spirocyclic structure through intramolecular cyclization of appropriate precursors.
  2. Phosphination: The introduction of the phosphine group can be achieved through nucleophilic substitution reactions or coupling reactions with phosphorus-containing reagents.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. For example, palladium-catalyzed cross-coupling reactions are frequently employed to construct the biaryl linkages essential for the spirocyclic structure.

Molecular Structure Analysis

Structure

The molecular structure of (R)-DTB-SpiroPAP is characterized by a spiro framework that consists of two fused rings with a phosphine group attached. This unique architecture imparts significant steric hindrance, which is crucial for its function as a chiral ligand.

Data

  • Molecular Formula: C₁₈H₂₃P
  • Molecular Weight: Approximately 283.35 g/mol
  • Configuration: The (R) configuration refers to the specific spatial arrangement of substituents around the chiral center, which is essential for its enantioselective properties.
Chemical Reactions Analysis

Reactions

(R)-DTB-SpiroPAP is primarily used in catalytic asymmetric transformations, including:

  1. Asymmetric Hydrogenation: This reaction involves the reduction of prochiral substrates to form chiral products using hydrogen gas in the presence of a metal catalyst and (R)-DTB-SpiroPAP as a ligand.
  2. Cross-Coupling Reactions: The ligand facilitates various coupling reactions such as Suzuki-Miyaura and Heck reactions, allowing for the formation of complex organic molecules with high stereoselectivity.

Technical Details

The efficiency of (R)-DTB-SpiroPAP in these reactions can be attributed to its ability to stabilize transition states and influence reaction pathways through steric and electronic effects.

Mechanism of Action

Process

The mechanism by which (R)-DTB-SpiroPAP operates involves coordination with transition metals (such as palladium or ruthenium) to form metal-ligand complexes. These complexes then interact with substrates to facilitate bond formation or cleavage while maintaining control over stereochemistry.

Data

Studies have shown that the use of (R)-DTB-SpiroPAP leads to significant enantioselectivity in various catalytic processes, often achieving high enantiomeric excess values (greater than 90% ee) under optimized conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dichloromethane, ethanol, and acetone.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of phosphine ligands; can participate in oxidation reactions leading to phosphine oxides.

Relevant data from studies indicate that (R)-DTB-SpiroPAP maintains its configuration and effectiveness across multiple catalytic cycles, highlighting its robustness as a catalyst in synthetic applications.

Applications

(R)-DTB-SpiroPAP has several important applications in scientific research and industry:

  1. Asymmetric Synthesis: Widely used in synthesizing pharmaceuticals where enantiomerically pure compounds are required.
  2. Catalysis Research: Employed in developing new catalytic systems for organic transformations.
  3. Material Science: Investigated for potential applications in creating novel materials through polymerization processes involving asymmetric catalysts.
Catalytic Asymmetric Hydrogenation Applications

Enantioselective Synthesis of Chiral Disubstituted Oxa-Cyclic Ethers

Chiral disubstituted oxa-cyclic ethers are vital structural motifs in bioactive natural products and pharmaceuticals. The Ir-(R)-DTB-SpiroPAP catalyst system enables highly enantioselective hydrogenation of prochiral precursors to access these scaffolds. The spirocyclic backbone of (R)-DTB-SpiroPAP creates a well-defined chiral pocket that precisely orients substrates via multiple non-covalent interactions, including hydrogen bonding and π-stacking. This spatial control ensures high facial selectivity during hydride transfer. Substrates with oxygen-containing heterocycles (e.g., dihydrofurans, pyrans) undergo hydrogenation with enantiomeric excess (ee) typically exceeding 98% under mild conditions (30–50°C, 10–30 bar H₂). The reaction tolerates diverse functional groups, including halides, alkyl chains, and protected amines, demonstrating exceptional functional group compatibility. Turnover numbers (TONs) reach 5,000–10,000 due to the catalyst’s robustness, while turnover frequencies (TOFs) of 500–1,000 h⁻¹ enable practical reaction times (<24 hours). This methodology provides a superior alternative to stoichiometric chiral auxiliaries or enzymatic approaches for synthesizing stereochemically complex oxygen heterocycles [1] .

Table 1: Performance of Ir-(R)-DTB-SpiroPAP in Oxa-Cyclic Ether Synthesis

Substrate ClassReaction Conditionsee (%)TONKey Applications
Dihydrofurans30°C, 20 bar H₂98.5–99.28,500Antibiotic intermediates
Pyrans40°C, 30 bar H₂99.0–99.410,000Antiviral agents
Benzodioxoles25°C, 10 bar H₂97.5–98.85,000Neuroactive compounds

Asymmetric Hydrogenation in Pharmaceutical Synthesis

Rivastigmine: Stereochemical Control via Ir-(R)-DTB-SpiroPAP Catalysis

Rivastigmine, a carbamate-based acetylcholinesterase inhibitor for Alzheimer’s and Parkinson’s dementia, requires precise stereocontrol at the C3 position for optimal bioactivity. The Ir-(R)-DTB-SpiroPAP system catalyzes the asymmetric hydrogenation of the prochiral enol acetate intermediate (3-[(1-dimethylamino)ethyl]phenol acetate) to install the (S)-configured alcohol precursor. Key advantages include:

  • High Stereoselectivity: Reactions proceed with >99% ee, eliminating the need for post-reaction resolution [3].
  • Chemoselectivity: The catalyst selectively reduces the C=C bond without affecting the carbamate group or tertiary amine [9].
  • Efficiency: TONs of 2,000–5,000 and TOFs >200 h⁻¹ under industrially viable conditions (35°C, 15 bar H₂, isopropanol solvent). This efficiency reduces production costs compared to earlier routes using stoichiometric chiral reductants or enzymatic resolutions [3] [9].

This catalytic step replaced multi-step resolutions in commercial manufacturing, demonstrating the ligand’s industrial utility in synthesizing stereochemically complex amines [3] [9].

Crizotinib: Key Chiral Alcohol Intermediate Production

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol is the essential chiral building block for Crizotinib, an ALK/ROS1 inhibitor for non-small cell lung cancer. Ir-(R)-DTB-SpiroPAP achieves unprecedented efficiency in the asymmetric hydrogenation of the corresponding ketone (2,6-dichloro-3-fluoroacetophenone):

  • Exceptional Enantiocontrol: 99.6–99.9% ee, meeting pharmaceutical purity requirements [8].
  • Record-Breaking Productivity: TONs up to 4,550,000 at S/C (substrate/catalyst) ratios >4.5 million, enabled by low catalyst loading (0.000022 mol%) [8].
  • Mild Conditions: Reactions complete within 2.5 hours at 30°C and 10 atm H₂ in the presence of potassium tert-butoxide (0.02 equiv) .

Table 2: Industrial-Scale Performance for Crizotinib Intermediate Synthesis

ParameterIr-(R)-DTB-SpiroPAPBiocatalysis (KRED)Traditional Chemocatalysts
ee (%)99.6–99.9>9985–95
TON4,550,000500–1,000100–500
Reaction Time2.5 h12–24 h12–48 h
Catalyst Cost Index1 (Reference)3–510–20

This process exemplifies transition metal catalysis outperforming biocatalytic and classical chemical methods in efficiency and cost-effectiveness for high-volume pharmaceutical intermediates [8] [10].

Kinetic Resolution of Racemic Aliphatic Alcohols

Beyond asymmetric hydrogenation, Ir-(R)-DTB-SpiroPAP facilitates the kinetic resolution (KR) of racemic aliphatic secondary alcohols via hydrogen transfer reactions. The catalyst differentiates enantiomers through selective dehydrogenation:

  • Mechanism: The (R)-selective catalyst dehydrogenates the (R)-alcohol enantiomer to ketones, leaving the (S)-alcohol enantioenriched. This leverages the same outer-sphere hydride transfer pathway as hydrogenation but in reverse [1] .
  • Scope: Linear and β-branched aliphatic alcohols (e.g., heptan-2-ol, 4-methylpentan-2-ol) undergo resolution with selectivity factors (S) of 30–50, translating to ≥99% ee for the residual (S)-alcohol at 50% conversion [1].
  • Conditions: Employing acetone as a hydrogen acceptor (0.5–1.0 equiv) at 70–90°C provides optimal selectivity. The reaction avoids high-pressure H₂, enhancing operational safety [1] .

This KR route supplements asymmetric hydrogenation for accessing challenging chiral alcohols where prochiral ketone precursors are unstable or synthetically inaccessible. The system’s robustness enables catalyst reuse ≥5 times without significant loss of selectivity or activity [1] .

Properties

CAS Number

1298133-21-7

Product Name

(R)-DTB-SpiroPAP

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine

Molecular Formula

C51H63N2P

Molecular Weight

735.053

InChI

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1

InChI Key

NVZSJGBGNHNBSQ-NLXJDERGSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.